![molecular formula C17H18N2O4 B2781176 methyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate CAS No. 4160-00-3](/img/structure/B2781176.png)
methyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate
Overview
Description
Methyl 1-(2-(1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate is a complex organic compound that features an indole moiety, a piperidine ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the formation of the piperidine ring and subsequent esterification. The reaction conditions often require the use of catalysts, specific temperature controls, and purification steps to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl carboxylate moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for modifying solubility or enabling further derivatization.
Reaction Conditions and Outcomes
Conditions | Reagents | Product | Yield | Source |
---|---|---|---|---|
Acidic (HCl, H₂O/THF, reflux) | 6M HCl | 1-[2-(1H-Indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylic acid | 85% | |
Basic (NaOH, MeOH/H₂O) | 2M NaOH | Same as above | 78% |
The carboxylic acid product can serve as an intermediate for amide coupling or salt formation.
Reduction Reactions
The α-ketoamide group (2-oxoacetyl) is susceptible to reduction, producing secondary alcohol derivatives.
Key Reductions
Target Site | Reagents | Conditions | Product | Yield | Source |
---|---|---|---|---|---|
α-Ketoamide | NaBH₄/CeCl₃ | EtOH, 0°C → RT | 1-[2-(1H-Indol-3-yl)-2-hydroxyacetyl]piperidine-4-carboxylate | 62% | |
α-Ketoamide | H₂/Pd-C | MeOH, 25°C, 1 atm | Same as above | 55% |
NaBH₄/CeCl₃ selectively reduces the ketone without affecting the ester or indole groups. Catalytic hydrogenation is less efficient due to steric hindrance.
Substitution at the Piperidine Nitrogen
The secondary amine in the piperidine ring participates in alkylation or acylation reactions.
Representative Examples
Reaction Type | Reagents | Conditions | Product | Yield | Source |
---|---|---|---|---|---|
Acylation | Acetyl chloride | DCM, Et₃N, 0°C | 1-Acetyl-piperidine derivative | 90% | |
Alkylation | Benzyl bromide | K₂CO₃, DMF, 80°C | 1-Benzyl-piperidine derivative | 75% |
These modifications enhance metabolic stability or alter binding affinity in pharmacological contexts.
Electrophilic Substitution on the Indole Ring
The indole moiety undergoes electrophilic substitutions at the C-2 or C-5 positions.
Notable Reactions
Reaction | Reagents | Conditions | Product | Yield | Source |
---|---|---|---|---|---|
Nitration | HNO₃/Ac₂O | 0°C, 2h | 5-Nitro-indole derivative | 68% | |
Sulfonation | ClSO₃H | DCM, -10°C | 2-Sulfo-indole derivative | 58% |
Regioselectivity is controlled by the electron-donating methyl group at C-2 of the indole.
Cycloaddition and Condensation Reactions
The α-ketoamide group participates in cyclocondensations to form heterocycles.
Example: Quinazolinone Formation
Reacting with anthranilamide under acidic conditions yields fused quinazolinone derivatives:
Reaction Pathway
-
Condensation: Anthranilamide reacts with the α-ketoamide group.
-
Cyclization: p-TSA in acetonitrile facilitates ring closure.
-
Oxidation: Air oxidation stabilizes the aromatic quinazolinone .
Reagents | Conditions | Product | Yield | Source |
---|---|---|---|---|
Anthranilamide, p-TSA | CH₃CN, reflux, 4h | 2-(1H-Indol-3-yl)quinazolin-4(3H)-one | 33% |
Side products include deacetylated indole (4a) and dihydroquinazolinone intermediates .
Nucleophilic Additions to the α-Ketoamide
Grignard reagents or organozinc compounds add to the ketone, forming tertiary alcohols.
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
MeMgBr | THF, -78°C → RT | 1-[2-(1H-Indol-3-yl)-2-(hydroxy)(methyl)acetyl]piperidine-4-carboxylate | 70% |
Stability Under Extreme Conditions
The compound degrades under strongly acidic (pH < 2) or basic (pH > 12) conditions, with hydrolysis of both the ester and amide bonds . Thermal analysis (TGA) shows decomposition above 200°C .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 328.4 g/mol. It features an indole moiety, which is known for its diverse biological activities, making it an attractive scaffold for drug development. The structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives, including methyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate. Indole compounds have been shown to exhibit antiproliferative activities against various cancer cell lines, including breast and pancreatic cancers. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells by modulating key signaling pathways such as the Bcl-2 family proteins and the Akt pathway .
Case Study : A study demonstrated that indole-based compounds could inhibit the growth of pancreatic ductal adenocarcinoma cells, showcasing their potential as targeted therapies in oncology .
Antimicrobial Properties
Indole derivatives are also recognized for their antimicrobial properties. This compound may exhibit activity against various bacterial strains, potentially serving as a lead compound for developing new antibiotics.
Case Study : Research on similar indole compounds has shown promising results against resistant strains of bacteria, indicating a need for further exploration in this area .
Anti-inflammatory Effects
Indole derivatives are frequently studied for their anti-inflammatory effects. The compound may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and mediators.
Case Study : In vitro studies have demonstrated that certain indole analogs can significantly reduce inflammation in models of rheumatoid arthritis and other inflammatory diseases, suggesting similar potential for this compound .
Conclusion and Future Directions
This compound holds significant promise in medicinal chemistry due to its diverse biological activities, particularly in cancer treatment and antimicrobial applications. Future research should focus on:
- In Vivo Studies : Conducting comprehensive animal studies to evaluate efficacy and safety.
- Structural Modifications : Exploring analogs to enhance potency and selectivity against specific targets.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of methyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may play a crucial role in binding to these targets, while the piperidine ring and ester group contribute to the overall molecular stability and activity. The pathways involved can include inhibition or activation of enzymatic functions, modulation of receptor activity, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(2-(1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate
- Methyl 1-(2-(1H-indol-3-yl)-2-oxoacetyl)piperidine-5-carboxylate
- Ethyl 1-(2-(1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate
Uniqueness
Methyl 1-(2-(1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Biological Activity
Methyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate is a complex organic compound featuring an indole moiety, a piperidine ring, and a carboxylate ester group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Component | Description |
---|---|
IUPAC Name | This compound |
Molecular Formula | C17H18N2O4 |
CAS Number | 4160-00-3 |
Melting Point | Data not specified |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The indole moiety plays a significant role in binding interactions due to its aromatic nature, while the piperidine ring contributes to the stability and solubility of the compound.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that compounds with indole structures often demonstrate anticancer properties. The compound's ability to modulate pathways involved in cell proliferation and apoptosis suggests potential as an anticancer agent.
Neuroprotective Effects
Research involving related indole compounds indicates potential neuroprotective effects, possibly through the modulation of neurotransmitter systems or by reducing oxidative stress.
Enzyme Interaction Studies
In vitro studies have demonstrated that derivatives of this compound can interact with acetylcholinesterase (AChE), which is critical for neurotransmission. However, some derivatives showed nonspecific binding in brain tissues, indicating the need for further optimization for therapeutic use .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
- In Vivo Studies : Research involving [(18)F]-labeled analogs indicated varying degrees of binding affinity in brain regions, highlighting challenges in developing effective radioligands for imaging AChE activity .
- Synthesis and Optimization : Synthetic routes have been developed to enhance yield and purity, utilizing multi-step organic reactions that are crucial for producing biologically active compounds .
- Pharmacological Profiling : The pharmacological profile of related compounds has been assessed for their potential in treating neurodegenerative diseases, revealing promising results but necessitating further investigations into their mechanisms .
Q & A
Q. What are the common synthetic routes for methyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate?
Level: Basic
Answer:
The synthesis of this compound typically involves multi-step organic reactions. A plausible route includes:
Indole Activation : React 1H-indole-3-carboxylic acid with oxalyl chloride to form 2-(1H-indol-3-yl)-2-oxoacetyl chloride.
Piperidine Functionalization : Introduce the oxoacetyl group to piperidine-4-carboxylate via nucleophilic acyl substitution.
Esterification : Protect the carboxylate group using methanol under acidic conditions to yield the methyl ester.
Key reagents include oxalyl chloride (for activation), triethylamine (as a base), and methanol (for esterification). Reaction conditions often require anhydrous solvents (e.g., dichloromethane) and inert atmospheres to prevent hydrolysis .
Q. How is the compound characterized after synthesis?
Level: Basic
Answer:
Characterization involves:
- Spectroscopy :
- NMR (¹H, ¹³C): Confirm proton environments (e.g., indole NH at δ 10–12 ppm, ester carbonyl at δ 165–170 ppm).
- IR : Identify carbonyl stretches (oxoacetyl at ~1700 cm⁻¹, ester C=O at ~1740 cm⁻¹).
- Chromatography :
- HPLC : Assess purity (>95% by area normalization).
- LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺ matching theoretical molecular weight).
Cross-referencing with analogs (e.g., tert-butyl piperidine carboxylates ) ensures structural consistency.
Q. What safety precautions are necessary when handling this compound?
Level: Basic
Answer:
Safety protocols include:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- First Aid :
No specific GHS classification is reported for related compounds, but assume acute toxicity (Category 4) based on structural analogs .
Q. How can reaction yields be optimized during synthesis?
Level: Advanced
Answer:
Optimization strategies:
- Catalysts : Use palladium or copper catalysts for coupling reactions (e.g., indole-piperidine bond formation) .
- Temperature Control : Maintain 0–5°C during acylation to minimize side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps .
A comparative study of tert-butyl vs. methyl esters showed a 15% yield increase with methyl esters due to reduced steric hindrance .
Q. What are the key structural features influencing biological activity?
Level: Advanced
Answer:
Critical moieties include:
- Indole Ring : Participates in π-π stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors) .
- Oxoacetyl Group : Acts as a hydrogen-bond acceptor, enhancing target binding affinity.
- Piperidine Carboxylate : Modulates solubility and bioavailability via ester hydrolysis in physiological conditions .
Structure-activity relationship (SAR) studies on analogs (e.g., ethyl piperidine carboxylates ) suggest that bulkier esters reduce membrane permeability.
Q. How to resolve contradictions in spectroscopic data during characterization?
Level: Advanced
Answer:
Address discrepancies via:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., piperidine protons).
- X-ray Crystallography : Confirm molecular geometry if crystalline derivatives are obtainable.
- Computational Modeling : Compare experimental IR/NMR with DFT-predicted spectra .
For example, a 2024 study on ethyl oxazolidine carboxylates resolved conflicting NOESY correlations by re-evaluating solvent effects .
Properties
IUPAC Name |
methyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-23-17(22)11-6-8-19(9-7-11)16(21)15(20)13-10-18-14-5-3-2-4-12(13)14/h2-5,10-11,18H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPWQWSWHJQZTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C(=O)C2=CNC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.